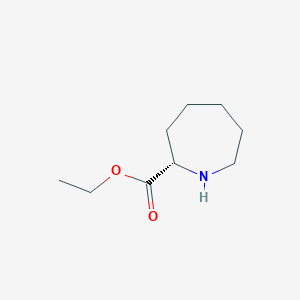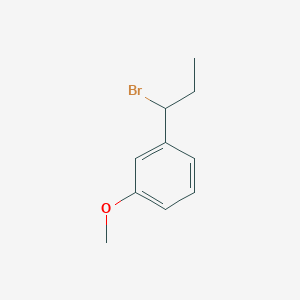
3-Bromo-5-(1H-1,2,4-triazol-5-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-(1H-1,2,4-triazol-5-yl)pyridine: is a heterocyclic compound that features a pyridine ring substituted with a bromine atom at the third position and a 1H-1,2,4-triazol-5-yl group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(1H-1,2,4-triazol-5-yl)pyridine typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, is brominated at the third position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Formation of 1H-1,2,4-Triazole: The triazole ring is formed by reacting hydrazine with a suitable precursor, such as an aldehyde or ketone, followed by cyclization.
Coupling Reaction: The brominated pyridine is then coupled with the triazole derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 3-Bromo-5-(1H-1,2,4-triazol-5-yl)pyridine can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, and alkoxides, to form substituted derivatives.
Oxidation and Reduction: The triazole ring can participate in redox reactions, where it can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can undergo coupling reactions with various aryl or alkyl halides in the presence of a palladium catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles are used under anhydrous conditions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium phosphate (K3PO4)) are commonly used.
Major Products:
- Substituted pyridine derivatives
- Oxidized or reduced triazole derivatives
- Coupled products with various aryl or alkyl groups
Scientific Research Applications
Chemistry:
Ligand Design:
Synthetic Intermediates: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology and Medicine:
Antimicrobial Agents: Derivatives of this compound have shown potential as antimicrobial agents against various bacterial and fungal strains.
Anticancer Research: Some studies have explored its derivatives for anticancer activity, targeting specific cancer cell lines.
Industry:
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Agriculture: It may be used in the synthesis of agrochemicals with herbicidal or pesticidal activity.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(1H-1,2,4-triazol-5-yl)pyridine and its derivatives depends on the specific application:
Antimicrobial Activity: The compound may inhibit the growth of microorganisms by interfering with essential enzymes or cellular processes.
Anticancer Activity: It may induce apoptosis (programmed cell death) in cancer cells by targeting specific molecular pathways, such as the inhibition of kinases or other regulatory proteins.
Comparison with Similar Compounds
3-Bromo-1H-1,2,4-triazole: Similar in structure but lacks the pyridine ring.
5-Bromo-1H-1,2,4-triazole-3-carboxylic acid: Contains a carboxylic acid group instead of the pyridine ring.
3,5-Dibromo-1H-1,2,4-triazole: Contains an additional bromine atom.
Uniqueness:
Structural Features: The combination of the brominated pyridine ring and the triazole moiety provides unique chemical properties and reactivity.
Versatility: The compound’s ability to undergo various chemical reactions makes it a valuable building block in synthetic chemistry.
Properties
Molecular Formula |
C7H5BrN4 |
|---|---|
Molecular Weight |
225.05 g/mol |
IUPAC Name |
3-bromo-5-(1H-1,2,4-triazol-5-yl)pyridine |
InChI |
InChI=1S/C7H5BrN4/c8-6-1-5(2-9-3-6)7-10-4-11-12-7/h1-4H,(H,10,11,12) |
InChI Key |
AWIXHTNPNAOPQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1Br)C2=NC=NN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


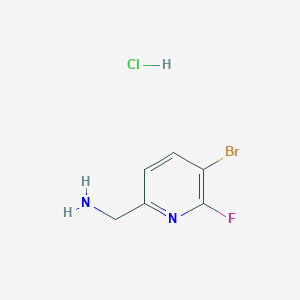


![2-{1-[(Benzyloxy)carbonyl]pyrrolidin-2-yl}cyclopropane-1-carboxylic acid](/img/structure/B13510308.png)
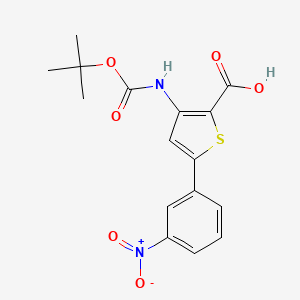
![rac-[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methanethiol](/img/structure/B13510319.png)
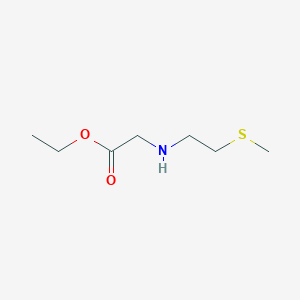
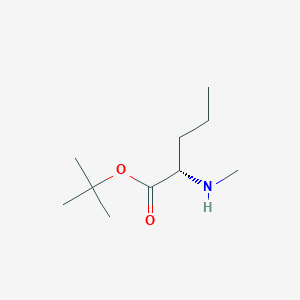
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B13510337.png)
![1-[2-(Pyridin-4-yl)-6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine dihydrochloride](/img/structure/B13510342.png)
![Ethyl 4-azaspiro[2.5]octane-7-carboxylate](/img/structure/B13510345.png)
